Cas no 2171758-04-4 (3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-ol)

3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-ol
- 3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol
- EN300-1651517
- 2171758-04-4
-
- インチ: 1S/C12H24N2O2/c1-8-3-10(4-9(2)16-8)5-11(13)12(15)6-14-7-12/h8-11,14-15H,3-7,13H2,1-2H3
- InChIKey: OHXUIVCDESNREW-UHFFFAOYSA-N
- ほほえんだ: O1C(C)CC(CC1C)CC(C1(CNC1)O)N
計算された属性
- せいみつぶんしりょう: 228.183778013g/mol
- どういたいしつりょう: 228.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1651517-1.0g |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1651517-0.5g |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1651517-2.5g |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1651517-100mg |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 100mg |
$640.0 | 2023-09-21 | ||
Enamine | EN300-1651517-10000mg |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 10000mg |
$3131.0 | 2023-09-21 | ||
Enamine | EN300-1651517-500mg |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 500mg |
$699.0 | 2023-09-21 | ||
Enamine | EN300-1651517-10.0g |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1651517-1000mg |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 1000mg |
$728.0 | 2023-09-21 | ||
Enamine | EN300-1651517-5000mg |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 5000mg |
$2110.0 | 2023-09-21 | ||
Enamine | EN300-1651517-250mg |
3-[1-amino-2-(2,6-dimethyloxan-4-yl)ethyl]azetidin-3-ol |
2171758-04-4 | 250mg |
$670.0 | 2023-09-21 |
3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-ol 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-olに関する追加情報
Compound CAS No. 2171758-04-4: 3-(1-amino-2-(2,6-dimethyloxan-4-yl)ethyl)azetidin-3-ol
The compound with CAS No. 2171758-04-4, commonly referred to as 3-(1-amino-2-(2,6-dimethyloxan-4-yl)ethyl)azetidin-3-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. Recent studies have highlighted its role in various biological pathways, making it a subject of interest for researchers worldwide.
The molecular structure of 3-(1-amino-2-(2,6-dimethyloxan-4-yl)ethyl)azetidin-3-ol is characterized by a complex arrangement of functional groups, including an azetidine ring, an amino group, and a dimethyloxane substituent. These structural elements contribute to its diverse chemical properties and biological activities. The azetidine ring, a four-membered cyclic amine, is known for its stability and ability to form hydrogen bonds, which are crucial for molecular interactions in biological systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes, including multi-component reactions and enzymatic catalysis. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for biological testing and pharmaceutical applications.
One of the most promising aspects of CAS No. 2171758-04-4 is its demonstrated bioactivity in preclinical studies. Research has shown that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have explored its role in modulating cellular signaling pathways associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's.
The dimethyloxane substituent in the molecule plays a critical role in modulating its pharmacokinetic properties. This group enhances the compound's solubility and bioavailability, which are essential factors for its effectiveness as a therapeutic agent. Furthermore, the amino group within the structure contributes to its ability to interact with target proteins, making it a versatile molecule for drug design.
Recent breakthroughs in computational chemistry have allowed researchers to perform detailed molecular docking studies on CAS No. 2171758-04-4, providing insights into its binding affinity with various drug targets. These studies have revealed that the compound has high affinity for G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes and diseases.
In terms of therapeutic applications, 3-(1-amino-2-(2,6-dimethyloxan-4-y ethyl)azetidin -3 -ol has shown potential in treating chronic inflammatory conditions such as arthritis and asthma. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing novel anti-inflammatory drugs with fewer side effects compared to current treatments.
Moreover, recent research has explored the use of this compound in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing healthy cells. This selective cytotoxicity is a desirable trait for anti-cancer agents and highlights the compound's potential as a targeted therapy.
The development of CAS No. 2171758 -04 -4 into a clinical candidate has been supported by extensive preclinical safety studies. These studies have demonstrated that the compound has low toxicity profiles at therapeutic doses, further bolstering its candidacy as a drug lead.
In conclusion, CAS No. 2171758 -04 -4, or 3 -(1 -amino -2 -(2 ,6 -dimethyloxan -4 -yl )ethyl )azetidin -3 -ol, represents a significant advancement in medicinal chemistry with promising therapeutic applications across multiple disease areas. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development into clinical trials.
2171758-04-4 (3-1-amino-2-(2,6-dimethyloxan-4-yl)ethylazetidin-3-ol) 関連製品
- 1017456-61-9(1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid)
- 848070-24-6([4-(hydroxymethyl)piperidin-4-yl]methanol)
- 1177330-77-6(4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )
- 1049443-16-4(2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 1375242-13-9(2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide)
- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)




